molecular formula C9H12O4 B12593017 Propanoic acid--benzene-1,2-diol (1/1) CAS No. 592543-84-5

Propanoic acid--benzene-1,2-diol (1/1)

Cat. No.: B12593017
CAS No.: 592543-84-5
M. Wt: 184.19 g/mol
InChI Key: SMAHRTMEDBVINS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid–benzene-1,2-diol (1/1) can be achieved through esterification reactions. One common method involves the reaction of propanoic acid with benzene-1,2-diol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

Industrial production of propanoic acid–benzene-1,2-diol (1/1) may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. Catalysts such as heteropoly acids supported on clay can be used to enhance the reaction efficiency .

Comparison with Similar Compounds

Similar Compounds

    Propanoic Acid: A simple carboxylic acid with antimicrobial properties.

    Benzene-1,2-diol (Catechol): An aromatic compound with antioxidant and antimicrobial activities.

    Phenol: An aromatic compound with similar chemical reactivity but different biological properties.

Uniqueness

Propanoic acid–benzene-1,2-diol (1/1) is unique due to the combination of the properties of both propanoic acid and benzene-1,2-diol.

Properties

CAS No.

592543-84-5

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

benzene-1,2-diol;propanoic acid

InChI

InChI=1S/C6H6O2.C3H6O2/c7-5-3-1-2-4-6(5)8;1-2-3(4)5/h1-4,7-8H;2H2,1H3,(H,4,5)

InChI Key

SMAHRTMEDBVINS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.C1=CC=C(C(=C1)O)O

Origin of Product

United States

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